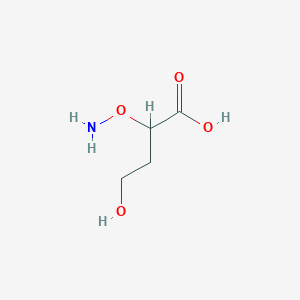
2-(Aminooxy)-4-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminooxy)-4-hydroxybutanoic acid is an organic compound that features both an aminooxy group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is chemoselective and can be performed under mild conditions in a variety of solvents, including water . The oximation reaction is a versatile click chemistry coupling that generates a robust oxime ether linkage .
Industrial Production Methods
Industrial production methods for 2-(Aminooxy)-4-hydroxybutanoic acid are not extensively documented. the general principles of oximation reactions and the use of aminooxy-containing reagents suggest that scalable production could be achieved through optimized reaction conditions and the use of appropriate catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-4-hydroxybutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxime ethers.
Reduction: Reduction reactions can convert the oxime ether back to the original carbonyl compound.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophilic carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and various catalysts such as aniline or phenylenediamine derivatives . The reactions are typically carried out in aqueous media and can be catalyzed by these derivatives to enhance the reaction rate and yield .
Major Products Formed
The major products formed from these reactions are oxime ethers, which are stable and can be further utilized in various synthetic applications .
Scientific Research Applications
2-(Aminooxy)-4-hydroxybutanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-4-hydroxybutanoic acid involves the inhibition of aminobutyrate aminotransferase activity in vivo, leading to an increase in gamma-aminobutyric acid (GABA) levels in tissues . This compound functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, forming oxime type complexes . Additionally, it inhibits aspartate aminotransferase, which is an essential part of the malate-aspartate shuttle .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Shares similar inhibitory properties and is used in similar applications.
Hydroxylamineacetic acid: Another compound with similar functional groups and reactivity.
Uniqueness
2-(Aminooxy)-4-hydroxybutanoic acid is unique due to its specific combination of aminooxy and hydroxy groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit specific enzymes and pathways also sets it apart from other similar compounds .
Properties
CAS No. |
76029-20-4 |
|---|---|
Molecular Formula |
C4H9NO4 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2-aminooxy-4-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO4/c5-9-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) |
InChI Key |
AUSSSLJBQOCAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(=O)O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















